1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid
Overview
Description
1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid is a fluorinated organic compound with the molecular formula C8H10F3NO3. This compound is characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of photoactive a-mannosides and mannosyl peptides .
Biochemical Pathways
Related compounds have been used in the synthesis of inactivators of human cytochrome p450 2b6 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
Related compounds have been used in the synthesis of hydroxyamides as anticonvulsants , indicating potential neurological effects.
Biochemical Analysis
Biochemical Properties
1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid is known to be a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . It also plays a role in the synthesis of photoactive a-mannosides and mannosyl peptides . The nature of these interactions involves the compound binding to specific sites on the enzymes or proteins, thereby influencing their function.
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of photoreactive probes. These probes can bind to specific sites on GABA receptor antagonists, thereby influencing their function . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the synthesis of photoreactive probes that can bind to noncompetitive GABA receptor antagonists . This binding can lead to changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in the synthesis of photoreactive probes, indicating its role in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid can be synthesized through a multi-step process involving the reaction of piperidine with trifluoroacetic anhydride. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid: Similar structure but with the carboxylic acid group at a different position.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Lacks the carboxylic acid group but has a similar trifluoroacetyl moiety.
Uniqueness: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid is unique due to the specific positioning of the trifluoroacetyl and carboxylic acid groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWNJBAQWRECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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